![molecular formula C6H8N4O2 B1417572 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 148777-84-8](/img/structure/B1417572.png)
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Overview
Description
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H8N4O2 . It is a derivative of the pyrazolopyrimidine class of compounds . This class of compounds has found applications in various areas of organic synthesis .
Synthesis Analysis
The synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves a multicomponent reaction with 3-aminopyrazole, nitro synthons, and benzaldehyde at room temperature in acetic acid . This leads to the immediate formation of 6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is represented by the InChI code: 1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2 .Chemical Reactions Analysis
The reactivity of the five-membered heterocycle used in the synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, as well as its associated intermediates, is high . This suggests that the compound could be involved in various chemical reactions.Physical And Chemical Properties Analysis
The molecular weight of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is 168.16 .Scientific Research Applications
Drug Discovery
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: has been identified as a potential building block in the synthesis of compounds with antiviral properties, particularly as inhibitors of the Hepatitis B virus core protein . This compound’s derivatives have shown efficacy in inhibiting a broad range of nucleoside-resistant Hepatitis B virus variants, making it a valuable asset in antiviral drug research.
Material Synthesis
In the field of material science, this compound serves as a precursor in the synthesis of novel materials. Its reactivity allows for the creation of complex molecular structures that can be used in the development of new polymers or as a part of composite materials.
Catalysis
The compound’s structure is conducive to catalytic applications, particularly in facilitating chemical reactions that form bonds between nitrogen-containing molecules. This is crucial in the production of pharmaceuticals and agrochemicals where nitrogen-based compounds are prevalent .
Biological Studies
Biological research has benefited from the use of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in studying protein interactions and enzyme inhibition. Its ability to mimic adenine allows it to bind to ATP-binding sites of proteins, which is significant for understanding cellular processes and developing targeted therapies .
Chemical Properties Research
Researchers utilize this compound to explore chemical reactivity and stability under various conditions. Its nitro group and pyrimidine ring make it an interesting subject for studies on electron distribution and molecular resonance .
Environmental Impact Analysis
While specific studies on the environmental impact of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are not readily available, its safety profile, including hazard statements and precautionary measures, suggests that handling and disposal need to be managed carefully to prevent potential environmental harm .
Mechanism of Action
Future Directions
The development of methods for the preparation of 6-nitro-4,7-dihydro derivatives of azolo[1,5-a]pyrimidines, such as 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, is an important direction of research . These compounds are synthetically interesting and potentially biologically active, making them promising candidates for further study .
properties
IUPAC Name |
3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYKSXYBFPTTGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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